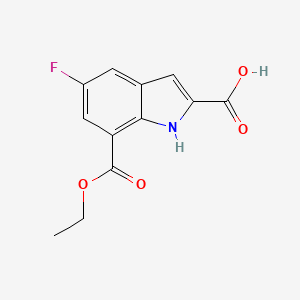
3-Bromo-1-(pyrrolidin-1-yl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-1-(pyrrolidin-1-yl)propan-1-one is an organic compound that features a bromine atom attached to a three-carbon chain, which is further connected to a pyrrolidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1-(pyrrolidin-1-yl)propan-1-one typically involves the reaction of 3-bromopropanoyl chloride with pyrrolidine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient mixing and reaction of the starting materials. The use of automated systems can help in maintaining consistent reaction conditions and improving the overall yield of the product.
Analyse Chemischer Reaktionen
Types of Reactions
3-Bromo-1-(pyrrolidin-1-yl)propan-1-one can undergo various types of chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Reduction: Sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran (THF) are commonly used.
Oxidation: Potassium permanganate in aqueous or acidic conditions, or chromium trioxide in acetone, are typical oxidizing agents.
Major Products Formed
Nucleophilic substitution: Products include azides, thiocyanates, and ethers.
Reduction: The major product is 3-(pyrrolidin-1-yl)propan-1-ol.
Oxidation: The major product is 3-bromo-1-(pyrrolidin-1-yl)propanoic acid.
Wissenschaftliche Forschungsanwendungen
3-Bromo-1-(pyrrolidin-1-yl)propan-1-one has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industrial Applications: The compound is used in the development of agrochemicals and specialty chemicals.
Wirkmechanismus
The mechanism of action of 3-Bromo-1-(pyrrolidin-1-yl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the pyrrolidine ring play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways. The exact mechanism can vary depending on the specific application and target molecule.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Bromo-1-(pyrrolidin-1-yl)propan-2-one: Similar structure but with a different position of the carbonyl group.
3-Chloro-1-(pyrrolidin-1-yl)propan-1-one: Similar structure but with a chlorine atom instead of bromine.
3-Bromo-1-(morpholin-4-yl)propan-1-one: Similar structure but with a morpholine ring instead of a pyrrolidine ring.
Uniqueness
3-Bromo-1-(pyrrolidin-1-yl)propan-1-one is unique due to the presence of both a bromine atom and a pyrrolidine ring, which confer specific chemical reactivity and biological activity. The combination of these functional groups makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry.
Eigenschaften
Molekularformel |
C7H12BrNO |
|---|---|
Molekulargewicht |
206.08 g/mol |
IUPAC-Name |
3-bromo-1-pyrrolidin-1-ylpropan-1-one |
InChI |
InChI=1S/C7H12BrNO/c8-4-3-7(10)9-5-1-2-6-9/h1-6H2 |
InChI-Schlüssel |
OFISMAFOCGCIQX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(C1)C(=O)CCBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Furo[2,3-c]pyridine, 7-bromo-](/img/structure/B11760449.png)
![tert-butyl N-[(4Z)-4-hydroxyimino-4-pyridin-2-ylbutyl]carbamate](/img/structure/B11760451.png)
![4-fluoro-7-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B11760459.png)
![1-(2,2-difluoroethyl)-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11760468.png)
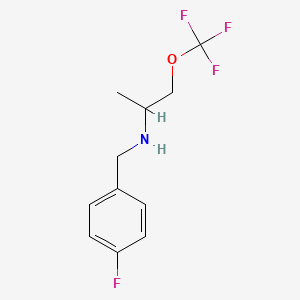
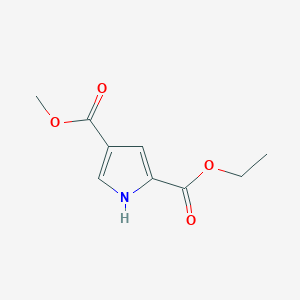
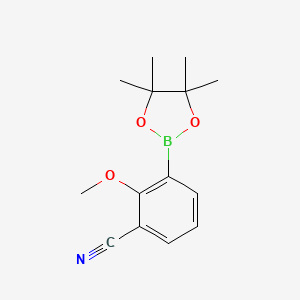
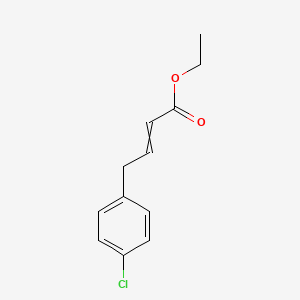

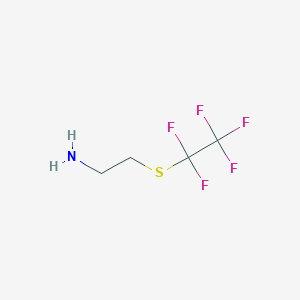
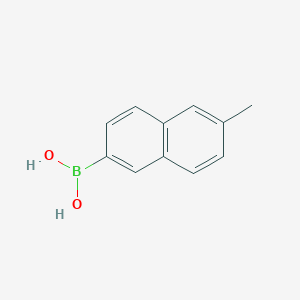
![[(1r,3s,5R,7S)-3-hydroxyadamantan-1-yl]methyl acetate](/img/structure/B11760525.png)
